1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
“1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a chemical compound with the molecular formula C27H24N4O3 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is complex, with various functional groups contributing to its overall structure . Unfortunately, the specific structural analysis for this compound is not provided in the available resources.
Scientific Research Applications
Synthesis of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, including 1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, are synthesized through various chemical reactions. For instance, compounds related to this chemical structure have been synthesized through the reaction of ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates with ethyl acetoacetate and phenetidine, resulting in the formation of N-ethoxycarboxamidopyridine derivatives (Bakhite, Yamada, & Al‐Sehemi, 2005).
Chemical Structure Details
The chemical structure of these compounds is characterized by specific groups and angles. For instance, the planar ethoxyphenyl group attached to the pyridine ring in one of the compounds is twisted out of the plane of the N-ethoxycarboxamidopyridine unit, indicating the three-dimensional nature of these molecules (Detert, Bachon, & Schollmeyer, 2018).
Biological Activities
Analgesic Properties
Compounds related to 1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been studied for their potential analgesic properties. Methylation at specific positions in the pyridine moiety of similar compounds has been considered as a strategy to optimize biological properties. For example, N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have been synthesized and tested for analgesic properties using the standard experimental “acetic acid writhing” model (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antifungal and Antimicrobial Activities
Some derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant antifungal activities. Specific compounds synthesized from related precursors have shown efficacy against fungal strains, indicating their potential as antifungal agents. Additionally, some derivatives have been noted for their antimicrobial activity, particularly against specific bacterial strains, showcasing the diverse biological activities of these compounds (Hanafy, 2011).
properties
IUPAC Name |
6-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-2-33-20-13-11-19(12-14-20)27-25(31)22-16-21-24(30(22)17-18-8-4-3-5-9-18)28-23-10-6-7-15-29(23)26(21)32/h3-16H,2,17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTRQFQPJBXPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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